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For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 13, 2025 – New analysis of preclinical and

clinical data suggests that FP-1039 (also known as GSK3052230), a selective fibroblast growth

factor (FGF) ligand trap, holds promise as a therapeutic agent in cisplatin-resistant cancers.

This guide provides a comprehensive comparison of FP-1039's efficacy, detailing its

mechanism of action and performance in combination with cisplatin, alongside a look at

alternative strategies targeting the FGF/FGFR pathway in cisplatin-resistant settings. This

information is intended for researchers, scientists, and drug development professionals.

Executive Summary
Cisplatin remains a cornerstone of chemotherapy for many solid tumors, but the development

of resistance is a major clinical challenge. The FGF/FGFR signaling pathway has been

implicated in promoting tumor growth, angiogenesis, and resistance to conventional therapies.

FP-1039, by sequestering FGF ligands, offers a targeted approach to inhibit this pathway.

Preclinical evidence demonstrates that the addition of FP-1039 to standard chemotherapy

regimens can significantly enhance anti-tumor activity. A notable study in a small cell lung

cancer (SCLC) xenograft model with FGFR1 amplification showed that the combination of FP-
1039 with cisplatin and etoposide resulted in a statistically significant reduction in tumor growth

compared to chemotherapy alone. Furthermore, a Phase Ib clinical trial in malignant pleural

mesothelioma (MPM) has provided valuable safety and efficacy data for FP-1039 in

combination with a platinum-based chemotherapy regimen. While direct comparative studies in
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cisplatin-sensitive versus resistant models are not yet available, the existing data provides a

strong rationale for its further investigation in overcoming cisplatin resistance.

Data Presentation
Preclinical Efficacy of FP-1039 in Combination with
Chemotherapy

Parameter Vehicle Control
Cisplatin +

Etoposide

FP-1039 + Cisplatin

+ Etoposide

Tumor Growth

Inhibition
Baseline Significant Inhibition

Statistically Significant

Additional Inhibition (p

< 0.001)

Table 1: Summary of preclinical data from a Small Cell Lung Cancer (SCLC) xenograft model

(DMS53) with FGFR1 gene amplification.[1]

Clinical Efficacy of FP-1039 in Combination with
Chemotherapy

Parameter
FP-1039 (15 mg/kg) + Pemetrexed/Cisplatin

(n=25)

Overall Response Rate (ORR) 44% (95% CI: 24.4–65.1)

Disease Control Rate (DCR) 86%

Median Progression-Free Survival (PFS) 7.4 months (95% CI: 6.7–13.4)

Table 2: Efficacy results from a Phase Ib study of FP-1039 in combination with pemetrexed and

cisplatin in patients with unresectable malignant pleural mesothelioma.[2]

Mechanism of Action and Signaling Pathway
FP-1039 is a soluble fusion protein composed of the extracellular domain of human FGFR1c

fused to the Fc region of human IgG1.[3] It acts as an "FGF trap," binding to and neutralizing

various FGF ligands that are crucial for tumor cell proliferation and angiogenesis.[3] By

sequestering these ligands, FP-1039 prevents their interaction with cell surface FGF receptors
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(FGFRs), thereby inhibiting the activation of downstream signaling pathways such as the RAS-

MAPK and PI3K-AKT pathways, which are often implicated in cisplatin resistance.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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